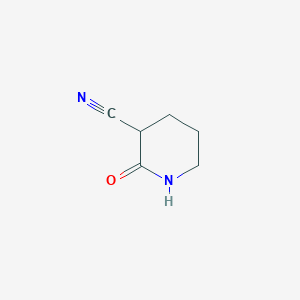
Ethyl 5-diazoimidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-diazoimidazole-4-carboxylate is a diazo compound that features prominently in the field of organic chemistry It is characterized by the presence of a diazo group (-N=N-) attached to an imidazole ring, which is further substituted with an ethyl ester group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-diazoimidazole-4-carboxylate typically involves the diazotization of the corresponding aminoimidazole precursor. The process begins with the preparation of 5-aminoimidazole-4-carboxylate, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. This intermediate is subsequently esterified with ethanol to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of diazotization and esterification are scalable. Industrial synthesis would likely involve continuous flow processes to ensure consistent quality and yield, with stringent control over reaction conditions to prevent decomposition of the diazo compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-diazoimidazole-4-carboxylate undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted imidazoles.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions with alkenes and alkynes to form heterocyclic compounds.
Reduction Reactions: The diazo group can be reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Ethanol, acetone, dimethylformamide (DMF)
Catalysts: Sodium acetate, hydrazine hydrate
Major Products:
- Substituted imidazoles
- Heterocyclic compounds
- Hydrazine derivatives
Applications De Recherche Scientifique
Ethyl 5-diazoimidazole-4-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 5-diazoimidazole-4-carboxylate primarily involves the reactivity of the diazo group. The diazo group can undergo nucleophilic attack, leading to the formation of various substituted products. Additionally, the compound can participate in cycloaddition reactions, forming new heterocyclic structures. These reactions are facilitated by the electron-deficient nature of the diazo group, which makes it highly reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
Ethyl 5-diazoimidazole-4-carboxylate can be compared with other diazo compounds and imidazole derivatives:
Similar Compounds:
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry .
Propriétés
Numéro CAS |
50993-52-7 |
|---|---|
Formule moléculaire |
C6H6N4O2 |
Poids moléculaire |
166.14 g/mol |
Nom IUPAC |
ethyl 5-diazoimidazole-4-carboxylate |
InChI |
InChI=1S/C6H6N4O2/c1-2-12-6(11)4-5(10-7)9-3-8-4/h3H,2H2,1H3 |
Clé InChI |
HJDOPBGQUOAOCQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=NC1=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















